molecular formula C25H26 B14503655 7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene CAS No. 63942-26-7

7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene

Cat. No.: B14503655
CAS No.: 63942-26-7
M. Wt: 326.5 g/mol
InChI Key: WBKDZHLGEMFXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene is a chemical compound known for its unique structure and properties It belongs to the class of cycloheptatrienes, which are characterized by a seven-membered ring with alternating double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene typically involves the following steps:

    Formation of the Cycloheptatriene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexyl and diphenyl derivatives with suitable reagents can lead to the formation of the desired cycloheptatriene ring.

    Addition of Substituents: The cyclohexyl and diphenyl groups are introduced through substitution reactions. This can be done using reagents like Grignard reagents or organolithium compounds, which facilitate the addition of these groups to the cycloheptatriene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A simpler analog without the cyclohexyl and diphenyl groups.

    Diphenylcycloheptatriene: Contains diphenyl groups but lacks the cyclohexyl group.

    Cyclohexylcycloheptatriene: Contains the cyclohexyl group but lacks the diphenyl groups.

Uniqueness

7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene is unique due to the presence of both cyclohexyl and diphenyl groups, which confer distinct chemical and physical properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63942-26-7

Molecular Formula

C25H26

Molecular Weight

326.5 g/mol

IUPAC Name

7-cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C25H26/c1-4-10-20(11-5-1)23-16-17-24(21-12-6-2-7-13-21)19-25(18-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,16-19,22,25H,3,8-9,14-15H2

InChI Key

WBKDZHLGEMFXPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.